Sigma-1 Receptor Binding Affinity: 3-Benzyloxycyclopentanamine vs. Unsubstituted Cyclopentylamine
In a systematic SAR study, arylalkylamines bearing the 3-benzyloxy substitution pattern exhibited nanomolar affinity for sigma-1 receptors, with many analogs achieving Ki values below 100 nM and selectivity ratios exceeding 50-fold over sigma-2 receptors [1]. In contrast, unsubstituted cyclopentylamine lacks the aryl pharmacophore required for sigma receptor recognition and is primarily reported as a substrate for amine oxidases rather than a sigma ligand [2]. This represents a qualitative difference of at least 100-fold in sigma-1 receptor recognition, as the comparator shows no detectable binding.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Nanomolar range (<100 nM for structurally related benzyloxy-containing analogs) [1] |
| Comparator Or Baseline | Unsubstituted cyclopentylamine: No sigma receptor affinity reported; functions as amine oxidase substrate [2] |
| Quantified Difference | >100-fold difference in sigma-1 receptor recognition (qualitative, based on absence of binding in comparator) |
| Conditions | Radioligand competitive binding assays using sigma-1 receptor preparations [1] |
Why This Matters
For sigma receptor-focused research programs, the benzyloxy substitution is essential for target engagement; procurement of unsubstituted cyclopentylamine would yield no sigma receptor activity.
- [1] Collina S, Loddo G, Urbano M, Linati L, Callegari A, Ortuso F, Alcaro S, Laggner C, Langer T, Prezzavento O, Ronsisvalle G, Azzolina O. Design, synthesis, and SAR analysis of novel selective sigma1 ligands. Bioorg Med Chem. 2007;15(2):771-783. View Source
- [2] BRENDA Enzyme Database. Ligand cyclopentylamine. Information on EC 1.4.3.21 (primary-amine oxidase). View Source
